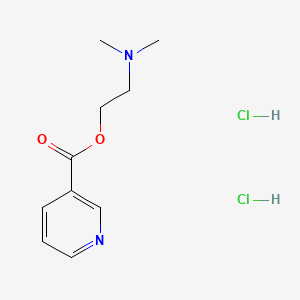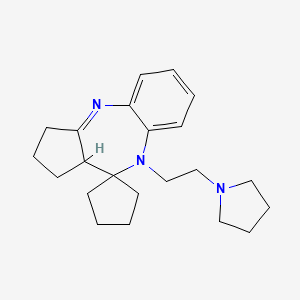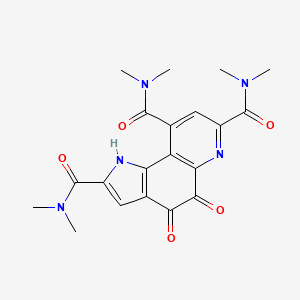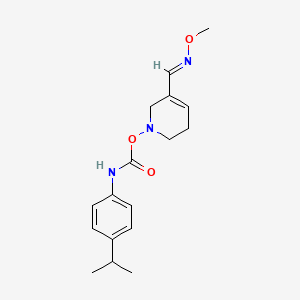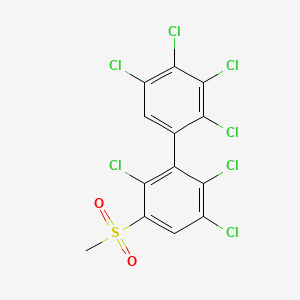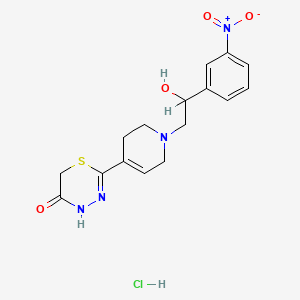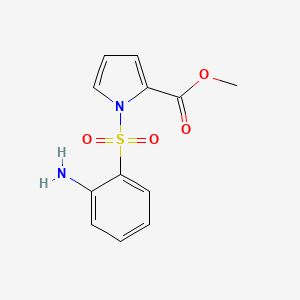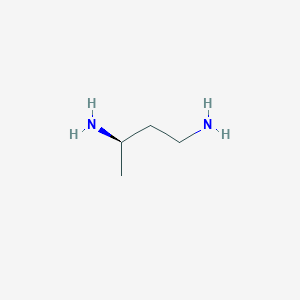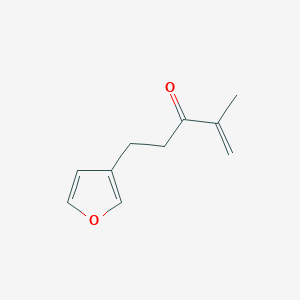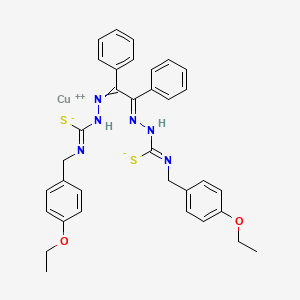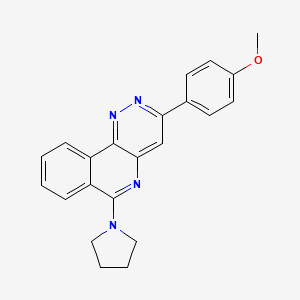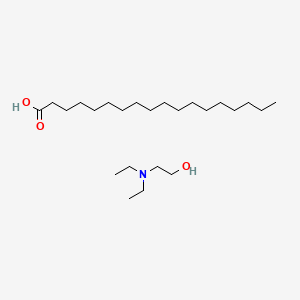
2-(Diethylamino)ethanol;octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethanol;octadecanoic acid is a compound formed by the combination of 2-(Diethylamino)ethanol and octadecanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol is typically synthesized by the reaction of diethylamine with ethylene oxide . The reaction is carried out in an ethanol solution at a controlled temperature range of 35-75°C to obtain the crude product, which is then purified by distillation .
Octadecanoic acid is usually derived from natural sources such as animal fats and vegetable oils through hydrolysis or saponification processes .
Industrial Production Methods
In industrial settings, 2-(Diethylamino)ethanol is produced by continuously feeding ethylene oxide into a solution of diethylamine in ethanol, followed by distillation to remove low-boiling impurities . Octadecanoic acid is produced on a large scale by hydrolyzing triglycerides from animal fats or vegetable oils, followed by purification through crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylaminoacetaldehyde.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Esterification: It reacts with carboxylic acids to form esters.
Octadecanoic acid primarily undergoes:
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to form stearyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are used.
Esterification: Carboxylic acids and alcohols are used under acidic conditions.
Major Products
Oxidation: N,N-diethylaminoacetaldehyde.
Substitution: Quaternary ammonium salts.
Esterification: Esters of 2-(Diethylamino)ethanol and octadecanoic acid.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethanol;octadecanoic acid has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethanol involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts that facilitate phase transfer catalysis . Octadecanoic acid acts as a hydrophobic tail in surfactants, reducing surface tension and enhancing emulsification .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyldiethanolamine: Similar structure but with a methyl group instead of an ethyl group.
2-Dimethylaminoethanol: Contains two methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups.
Uniqueness
2-(Diethylamino)ethanol;octadecanoic acid is unique due to its combination of a tertiary alkanolamine with a fatty acid, providing both hydrophilic and hydrophobic properties, making it highly effective in applications such as surfactants and phase transfer catalysis .
Propiedades
Número CAS |
68929-16-8 |
|---|---|
Fórmula molecular |
C18H36O2.C6H15NO C24H51NO3 |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
2-(diethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3 |
Clave InChI |
MRJWKJUSWPVRHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


